2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
“2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 176-177°C . The pKb value is predicted to be 0.86 .Scientific Research Applications
Pharmacophore for PI3K and PIKK Inhibition
Morpholine derivatives, such as 4-(Pyrimidin-4-yl)morpholines, are noted for their role as privileged pharmacophores in the inhibition of PI3K and PIKK pathways, crucial for cancer research. The morpholine oxygen in these compounds is essential for forming key hydrogen bonding interactions and providing selectivity over a broader kinome range. The ability of morpholine to adopt a co-planar conformation with adjacent aromatic cores enhances its utility as a kinase hinge binder, indicating potential applications in developing selective dual inhibitors of mTORC1 and mTORC2 pathways (Hobbs et al., 2019).
Synthesis of Novel Compounds
Reactions involving morpholine, such as the formation of unexpected N-substituted pyrrolo[2,3-B]quinoxaline-2-carbaldehydes via the Sonogashira Coupling Reaction, underscore the versatility of morpholine in synthesizing novel compounds. This reactivity can lead to the development of new chemical entities with potential pharmacological applications, suggesting a pathway for the synthesis of related derivatives of 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Keivanloo et al., 2010).
Broad Spectrum of Biological Activities
Compounds with morpholine and pyrimidine derivatives are associated with a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. This broad spectrum is promising for the research and development of new therapeutic agents, particularly in addressing various forms of cancer and microbial infections (Naik & Chikhalia, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYVTRPHYSYEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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